3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene: is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing sulfur atoms under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene involves its interaction with molecular targets through its sulfur atoms. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-trien-8-one
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-triene
Uniqueness
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene is unique due to its specific bicyclic structure and the presence of multiple sulfur atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
25676-64-6 |
---|---|
Molekularformel |
C15H22S4 |
Molekulargewicht |
330.6 g/mol |
IUPAC-Name |
3,6,10,13-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C15H22S4/c1-2-5-15-13-19-11-9-17-7-3-6-16-8-10-18-12-14(15)4-1/h1-2,4-5H,3,6-13H2 |
InChI-Schlüssel |
RNDJWQAWJYUCMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCSCC2=CC=CC=C2CSCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.